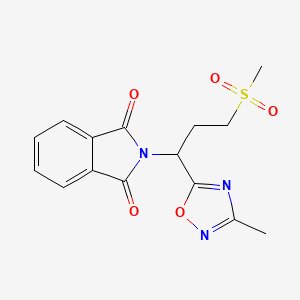

2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

説明

This compound features a 1,3-dioxoisoindoline core linked to a 3-methyl-1,2,4-oxadiazole moiety via a 3-(methylsulfonyl)propyl chain.

特性

IUPAC Name |

2-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-9-16-13(23-17-9)12(7-8-24(2,21)22)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-6,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCFHKGQAZJIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The structure features a 1,2,4-oxadiazole moiety which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated using the National Cancer Institute (NCI) protocols against a panel of human tumor cell lines. The results indicated significant cytotoxic effects:

- Mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported at approximately 15.72 μM .

- The compound exhibited particularly strong activity against several cancer types:

- Non-small cell lung cancer (HOP-62)

- CNS cancer (SF-539)

- Melanoma (MDA-MB-435)

- Ovarian cancer (OVCAR-8)

- Prostate cancer (DU-145)

- Breast cancer (MDA-MB-468)

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

The mechanism through which this compound exerts its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can disrupt critical cellular processes, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary assessments indicate potential antimicrobial activity. The compound was tested against various bacterial strains and demonstrated inhibitory effects, although further research is needed to elucidate its efficacy and mechanism in this context.

Study 1: Antitumor Activity Assessment

A study conducted by researchers at an oncology research center evaluated the compound's effectiveness across multiple cancer cell lines. The following results were documented:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 | 12.00 | 30.00 | 50.00 |

| SF-539 | 9.00 | 20.00 | 40.00 |

| MDA-MB-435 | 15.00 | 35.00 | 60.00 |

| OVCAR-8 | 10.50 | 25.00 | 45.00 |

| DU-145 | 14.00 | 32.00 | 55.00 |

| MDA-MB-468 | 13.50 | 28.00 | 52.00 |

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies have suggested that the compound exhibits favorable absorption characteristics with moderate bioavailability, making it a candidate for oral administration in therapeutic applications.

類似化合物との比較

Structural Analogues and Substituent Effects

Core Modifications

- Compound 13c (): Contains a 3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidine substituent instead of oxadiazole.

- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () : Features an isopropyl group on the oxadiazole and a methyl linker. The isopropyl group is electron-donating, contrasting with the methylsulfonyl group’s electron-withdrawing nature. This difference may influence solubility and intermolecular interactions .

Chain Modifications

- (Z/E)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (Compound 15, ) : Replaces the methylsulfonylpropyl chain with a benzohydrazide moiety. The hydrazide group introduces hydrogen-bonding capability, which could enhance crystallinity compared to the sulfonyl group’s steric bulk .

- 2-(2-(1-(3-(1,3-Dioxoisoindolin-2-yl)-5-methoxybenzyl)-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione (): Utilizes an ethylimidazole linker with a methoxybenzyl group.

Physicochemical Properties

Table 1: Key Physicochemical Data

*Estimated based on structural similarity.

Spectroscopic Comparisons

- IR Spectroscopy :

- NMR :

- The methylsulfonylpropyl chain would show distinct δ 2.5–3.5 ppm (CH₂ and CH₃ groups) in ^1H-NMR, differing from Compound 14’s methyl group (δ 2.35 ppm) or Compound 15’s benzohydrazide protons (δ 7.59–8.10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。